molecular formula C12H13NO B152854 1-(5-Vinylindolin-1-yl)ethanone CAS No. 136081-56-6

1-(5-Vinylindolin-1-yl)ethanone

Cat. No.: B152854
CAS No.: 136081-56-6
M. Wt: 187.24 g/mol
InChI Key: UMLOCUIBSYOBQK-UHFFFAOYSA-N
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Description

1-(5-Vinylindolin-1-yl)ethanone is a synthetic organic compound featuring an indoline backbone substituted with a vinyl group at the 5-position and an acetyl group at the 1-position.

Properties

CAS No.

136081-56-6

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(5-ethenyl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C12H13NO/c1-3-10-4-5-12-11(8-10)6-7-13(12)9(2)14/h3-5,8H,1,6-7H2,2H3

InChI Key

UMLOCUIBSYOBQK-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC2=C1C=CC(=C2)C=C

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)C=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 1-(5-Vinylindolin-1-yl)ethanone with key analogs, emphasizing substituent-driven differences:

Compound Name Substituents Molecular Weight Key Structural Features Reference
This compound 5-Vinyl, 1-acetyl 201.24 g/mol Indoline core with electron-rich vinyl group -
1-(5-Chloro-1H-indol-3-yl)ethanone 5-Chloro, 3-acetyl 193.63 g/mol Chlorine enhances electronegativity
1-(5-Hydroxyindolin-1-yl)ethanone 5-Hydroxy, 1-acetyl 177.20 g/mol Hydroxy group improves solubility
1-(5-Nitro-1H-indol-3-yl)ethanone 5-Nitro, 3-acetyl 207.17 g/mol Nitro group boosts redox activity
1-(5-Ethyl-2-pyridinyl)ethanone 5-Ethyl, pyridine ring 163.21 g/mol Pyridine ring enhances metal coordination

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase stability and reactivity in electrophilic substitutions. For example, 1-(5-Chloro-1H-indol-3-yl)ethanone shows enhanced antifungal activity due to chlorine’s electronegativity .
  • Electron-Donating Groups (e.g., Vinyl, OH): The vinyl group in this compound may facilitate polymerization or conjugation, while the hydroxy group in 1-(5-Hydroxyindolin-1-yl)ethanone improves aqueous solubility .
Antifungal and Antimicrobial Profiles
  • 1-(5-Chloro-1H-indol-3-yl)ethanone: Demonstrated moderate activity against Candida albicans (MIC = 32 µg/mL) .
  • α-Azole Ethanones (e.g., 1-(benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone): Exhibit potent antifungal activity (MIC = 8 µg/mL against Aspergillus fumigatus) due to triazole’s CYP51 inhibition .
  • Nitro-Substituted Indolyl Ethanones: 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone showed superior antimalarial activity (pIC₅₀ = 8.21) compared to chloroquine (pIC₅₀ = 7.55) .

Mechanistic Insights: The vinyl group in this compound may enhance membrane permeability, but its lack of heterocyclic moieties (e.g., triazoles) could limit target-specific interactions .

Physicochemical Properties

  • Lipophilicity (LogP): this compound: Estimated LogP = 2.1 (moderate lipophilicity). 1-(5-Hydroxyindolin-1-yl)ethanone: LogP = 1.3 due to polar hydroxy group .
  • Solubility : Hydroxy and nitro substituents reduce LogP but improve solubility in polar solvents (e.g., DMSO) .

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